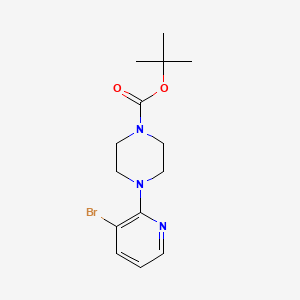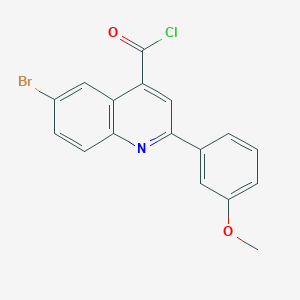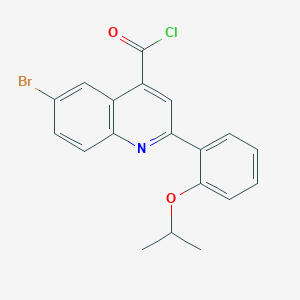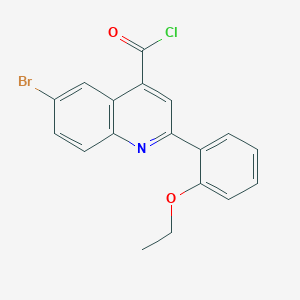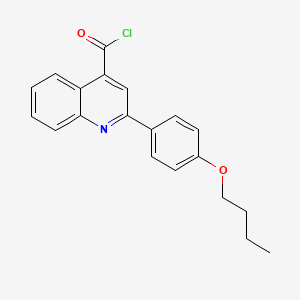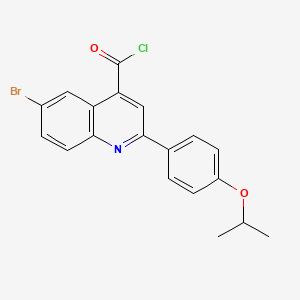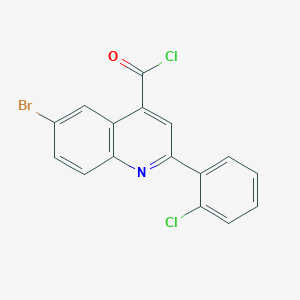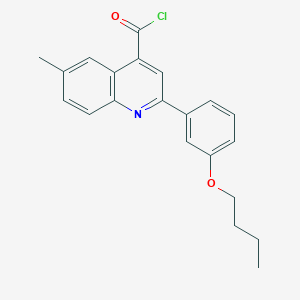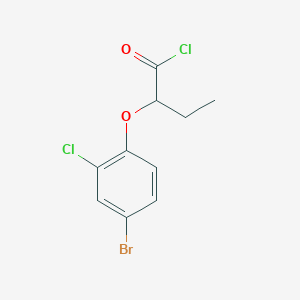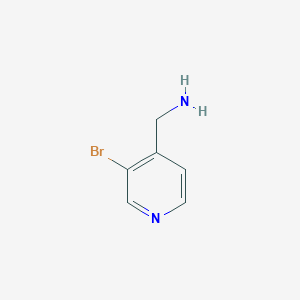
(3-Bromopyridin-4-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromopyridin-4-YL)methanamine”, also known as BPyM, is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular formula of C6H7BrN2 and a molecular weight of 187.04 .
Molecular Structure Analysis
The molecular structure of “(3-Bromopyridin-4-YL)methanamine” consists of a pyridine ring with a bromine atom at the 3rd position and a methanamine group at the 4th position . The exact structure can be found in the MOL file with the MDL Number: MFCD11100729 .Physical And Chemical Properties Analysis
“(3-Bromopyridin-4-YL)methanamine” has a predicted boiling point of 265.4±25.0 °C and a predicted density of 1.574±0.06 g/cm3 . The compound should be stored in an inert atmosphere at room temperature . The predicted pKa value is 6.70±0.29 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A derivative, synthesized from (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was evaluated for antibacterial and antifungal activity, showing acceptable results (Rao, Prasad, & Rao, 2013).
Chemical Reactions and Detection Applications
- Reactions between 2,3-dibromonaphthalene-1,4-dione and pyridyl amines, including a derivative of (3-Bromopyridin-4-YL)methanamine, led to compounds effective in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).
Antimicrobial Activities of Quinoline Derivatives
- Synthesized derivatives of methanamine, including (3-Bromopyridin-4-YL)methanamine, exhibited moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Spectroscopic Characterization
- Compounds such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, synthesized through a specific route, were characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Antidepressant-like Activity
- Novel derivatives of (3-Bromopyridin-4-YL)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, displaying significant antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Antimicrobial and Anticancer Activities
- Metal complexes synthesized from derivatives of (3-Bromopyridin-4-YL)methanamine displayed promising results in both antimicrobial and anticancer assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Application in Transfer Hydrogenation Reactions
- Quinazoline-based ruthenium complexes, synthesized from derivatives of (3-Bromopyridin-4-YL)methanamine, showed excellent efficacy in transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photo-induced Oxidation in Iron Complexes
- Iron complexes including derivatives of (3-Bromopyridin-4-YL)methanamine underwent photo-induced oxidation, enhancing the rate of electron transfer to oxygen, and indicating potential applications in photochemistry and catalysis (Draksharapu, Li, Roelfes, & Browne, 2012).
Safety and Hazards
The compound is classified under the GHS07 hazard class with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or skin contact .
Propriétés
IUPAC Name |
(3-bromopyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOXSAQHKFABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677211 |
Source


|
| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887581-41-1 |
Source


|
| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

